molecular formula C21H24NO4+ B1209448 (S)-N-Methylcanadine

(S)-N-Methylcanadine

Cat. No. B1209448
M. Wt: 354.4 g/mol
InChI Key: IPABSWBNWMXCHM-LBOXEOMUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-methylcanadine is a quaternary ammonium ion that is (S)-canadine bearing an N-methyl substituent. It derives from a (S)-canadine.

Scientific Research Applications

Metabolism Studies

  • Metabolic Characterization : (S)-N-Methylcanadine, an isoquinoline alkaloid, undergoes metabolism in rat liver S9, resulting in several metabolites. This study was the first to investigate its in vitro metabolism using high-performance liquid chromatography and quadrupole time-of-flight mass spectrometry (Zuo et al., 2018).

Enzymatic Processes in Biosynthesis

  • Biosynthetic Pathway Enzyme : CYP82Y1 enzyme, identified in opium poppy, catalyzes the 1-hydroxylation of N-methylcanadine, a critical step in noscapine biosynthesis. This discovery contributes to understanding the noscapine biosynthetic pathway (Dang & Facchini, 2013).
  • Protective Group in Biosynthesis : In noscapine biosynthesis, acetylation at C13 before C8 hydroxylation introduces a protective group, which is crucial for the conversion of 1-hydroxy-N-methylcanadine to narcotoline hemiacetal. This process involves two cytochromes P450 for specific hydroxylations (Dang, Chen & Facchini, 2015).

Chemical Synthesis and Characterization

  • Characterization of Alkaloids : The compound this compound has been isolated from various plant species, contributing to the study of natural product chemistry and alkaloid characterization. Detailed NMR signal assignments have been made for this alkaloid (Binutu & Cordell, 2000).

Gene Regulation

  • DNA Methylation and Modifications : N-Methylcanadine is related to compounds like N-methyl-N'-nitro-N-nitrosoguanidine, which are used in studies of DNA methylation and its implications in gene regulation and cancer therapy. Such compounds provide insights into the biological mechanisms underlying DNA modification (Christman, 2002).

Biomedical Applications

  • Cancer Research : Compounds structurally related to N-methylcanadine, like N-methyl-N'-nitro-N-nitrosoguanidine, have been utilized in cancer research, particularly in the study of tumor production and DNA interactions. These studies shed light on the mutagenic and carcinogenic potential of certain chemical compounds (Sugimura, Fujimura & Baba, 1970).

Post-Transcriptional Gene Regulation

  • mRNA Modifications : Research on N-methylated compounds has contributed to the understanding of post-transcriptional gene regulation, particularly in the context of mRNA modifications. This includes the study of various methylated compounds and their role in cellular processes (Zhao, Roundtree & He, 2016).

properties

Molecular Formula

C21H24NO4+

Molecular Weight

354.4 g/mol

IUPAC Name

(1S)-16,17-dimethoxy-13-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene

InChI

InChI=1S/C21H24NO4/c1-22-7-6-14-9-19-20(26-12-25-19)10-15(14)17(22)8-13-4-5-18(23-2)21(24-3)16(13)11-22/h4-5,9-10,17H,6-8,11-12H2,1-3H3/q+1/t17-,22?/m0/s1

InChI Key

IPABSWBNWMXCHM-LBOXEOMUSA-N

Isomeric SMILES

C[N+]12CCC3=CC4=C(C=C3[C@@H]1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4

SMILES

C[N+]12CCC3=CC4=C(C=C3C1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4

Canonical SMILES

C[N+]12CCC3=CC4=C(C=C3C1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-N-Methylcanadine
Reactant of Route 2
(S)-N-Methylcanadine
Reactant of Route 3
(S)-N-Methylcanadine
Reactant of Route 4
Reactant of Route 4
(S)-N-Methylcanadine
Reactant of Route 5
(S)-N-Methylcanadine
Reactant of Route 6
(S)-N-Methylcanadine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.